molecular formula C13H7Cl4NO2 B1203695 Tetrachlorosalicylanilide CAS No. 7426-07-5

Tetrachlorosalicylanilide

Cat. No. B1203695
CAS RN: 7426-07-5
M. Wt: 351 g/mol
InChI Key: BDOBMVIEWHZYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrachlorosalicylanilide is a salicylanilide derivative where the hydrogens at positions 2, 3, 4 and 5 are substituted by chlorine.

Scientific Research Applications

Photochemistry and Skin Reactions

A study on the photochemistry of 3,5,3′,4′‐tetrachlorosalicylanilide revealed its behavior when exposed to light and its potential long-term photobiological effects on skin, particularly in conditions like the persistent light reactor (Davies, Hilal, McKellar, & Phillips, 1975). Another research discussed the distribution and fate of Tetrachlorosalicylanilide (TCSA) in photosensitized guinea-pig skin following topical application and its long persistence in skin due to being a prohapten (Horio & Ofuji, 1976).

Wastewater Treatment Applications

Tetrachlorosalicylanilide (TCS) has been studied for its efficacy as a metabolic uncoupler in reducing sludge growth in activated sludge cultures. Studies demonstrated that TCS could reduce sludge growth rate significantly without adversely affecting substrate removal capabilities (Chen, Mo, & Liu, 2002), (Ye & Li, 2005).

Bacterial Inhibition

Research has identified substituted salicylanilides, including tetrachlorosalicylanilide, as inhibitors of two-component regulatory systems in bacteria. These compounds showed potential antibacterial activity against drug-resistant organisms like MRSA and VREF (Macielag et al., 1998).

Textile Industry

In the textile industry, studies have been conducted on the modification of textile materials with biocidal agents, including tetrachlorosalicylanilide, in the sol-gel process. These modifications aim to achieve antifungal and hydrophobic properties for various applications like insoles, wound dressings, and protective clothing (Foksowicz-Flaczyk, Walentowska, Przybylak, & Maciejewski, 2016).

properties

CAS RN

7426-07-5

Product Name

Tetrachlorosalicylanilide

Molecular Formula

C13H7Cl4NO2

Molecular Weight

351 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H7Cl4NO2/c14-8-7(12(19)11(17)10(16)9(8)15)13(20)18-6-4-2-1-3-5-6/h1-5,19H,(H,18,20)

InChI Key

BDOBMVIEWHZYDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O

Other CAS RN

7426-07-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrachlorosalicylanilide
Reactant of Route 2
Reactant of Route 2
Tetrachlorosalicylanilide
Reactant of Route 3
Reactant of Route 3
Tetrachlorosalicylanilide
Reactant of Route 4
Tetrachlorosalicylanilide
Reactant of Route 5
Tetrachlorosalicylanilide
Reactant of Route 6
Tetrachlorosalicylanilide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.